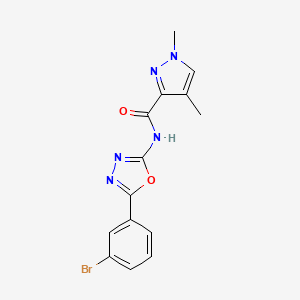

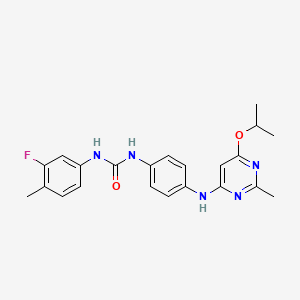

![molecular formula C13H14ClN3O3S B2824907 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide CAS No. 2034562-13-3](/img/structure/B2824907.png)

5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

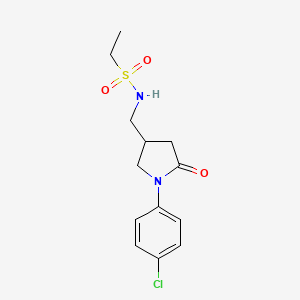

5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a thiophene ring substituted with a carboxamide group, a 1,2,4-oxadiazole ring, and a tetrahydro-2H-pyran moiety. Its unique structure makes it a subject of interest in various scientific research fields.

Mecanismo De Acción

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to the FXa enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .

Biochemical Pathways

The inhibition of FXa by the compound affects the blood coagulation cascade . By preventing the conversion of prothrombin to thrombin, it decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This results in antithrombotic effects .

Pharmacokinetics

The compound has been found to have good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The result of the compound’s action is a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This leads to antithrombotic effects .

Análisis Bioquímico

Biochemical Properties

The compound interacts with the coagulation enzyme Factor Xa (FXa), a key player in the coagulation cascade . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Cellular Effects

The compound’s interaction with FXa can influence various cellular processes, particularly those related to coagulation and thrombosis . By inhibiting FXa, 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide can prevent the formation of blood clots, thereby influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The compound exerts its effects at the molecular level primarily through its interaction with FXa. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . This interaction results in the inhibition of FXa, thereby preventing the conversion of prothrombin to thrombin, a crucial step in the coagulation cascade .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on FXa and excellent in vivo antithrombotic activity have been well-documented .

Dosage Effects in Animal Models

Its high potency and good oral bioavailability suggest that it may exhibit a favorable dose-response relationship .

Metabolic Pathways

Given its interaction with FXa, it is likely involved in the coagulation cascade .

Transport and Distribution

Its interaction with FXa suggests that it may be localized to areas where the coagulation cascade is active .

Subcellular Localization

Given its role as an FXa inhibitor, it is likely to be found in locations where FXa is present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the tetrahydro-2H-pyran moiety: This step involves the protection of a hydroxyl group followed by cyclization.

Coupling with the thiophene ring: The final step involves coupling the oxadiazole intermediate with a thiophene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The chloro group on the thiophene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Thiophene derivatives with various substituents replacing the chloro group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It is investigated for its potential as an ion channel inhibitor, particularly targeting T-type calcium channels, which are implicated in neurological disorders.

Biological Studies: The compound’s ability to modulate ion channels makes it a valuable tool in studying cellular excitability and signaling pathways.

Industrial Applications: Its unique structure may find applications in the development of new materials or as a building block in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

N-Piperidinyl Acetamide Derivatives: These compounds also target calcium channels but may differ in their selectivity and potency.

Cyclopropyl-Spiro-Piperidines: Known for their sodium channel blocking activity, these compounds share some structural similarities but have different primary targets.

Indole Derivatives: These compounds are useful as CCR2 antagonists and have distinct pharmacological profiles compared to the thiophene-oxadiazole compound.

Uniqueness

5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively inhibit T-type calcium channels while modulating other ion channels makes it a promising candidate for further research and development.

Propiedades

IUPAC Name |

5-chloro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3S/c14-10-2-1-9(21-10)13(18)15-7-11-16-12(17-20-11)8-3-5-19-6-4-8/h1-2,8H,3-7H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCOUBQJRVXEKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

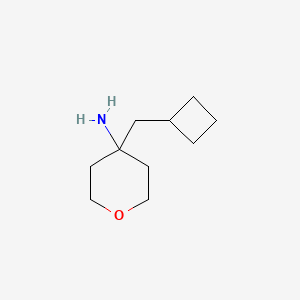

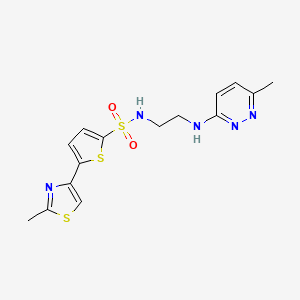

![[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol hydrochloride](/img/structure/B2824828.png)

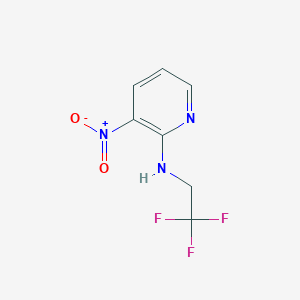

![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)

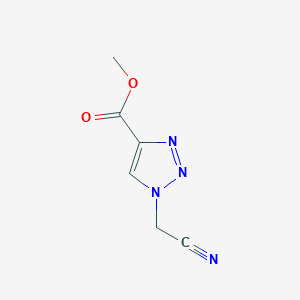

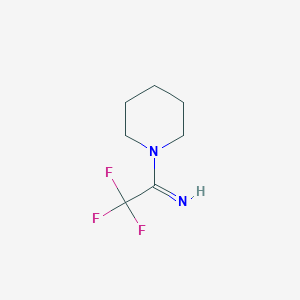

![3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2824842.png)

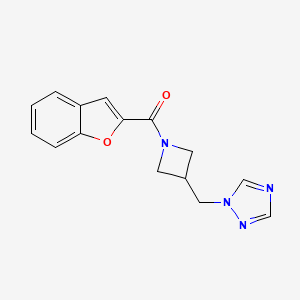

![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)

![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2824847.png)